

application of SJB3-019A in high-throughput screening

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Compound of Interest

Compound Name: SJB3-019A

Cat. No.: B1574206

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Application Note: High-Throughput Screening & Profiling with **SJB3-019A**

Abstract & Introduction

SJB3-019A is a potent, selective, small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1, often in complex with its cofactor UAF1 (WDR48), is a critical deubiquitinase (DUB) regulating DNA damage response (DDR) and stem cell differentiation.

In high-throughput screening (HTS) and drug discovery, **SJB3-019A** serves two primary functions:

- Positive Control: A benchmark molecule for validating novel USP1-targeted libraries.
- Synthetic Lethality Probe: A tool for screening synergistic combinations in Homologous Recombination Deficiency (HRD) cancers (e.g., BRCA1/2 mutants).

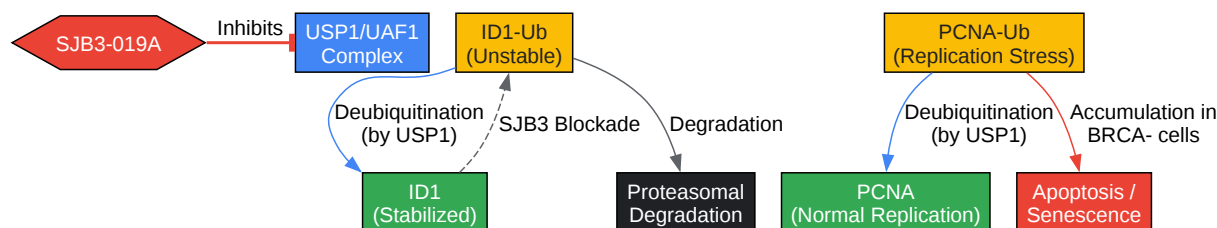
This guide details the protocols for deploying **SJB3-019A** in both biochemical fluorogenic assays (Ub-Rh110) and phenotypic cell-based screens.

Mechanism of Action (MOA)

USP1 stabilizes the inhibitor of DNA binding 1 (ID1) protein and regulates the ubiquitination status of PCNA and FANCD2.

- Normal State: USP1 deubiquitinates ID1, preventing its proteasomal degradation. It also removes ubiquitin from PCNA and FANCD2, regulating the choice between Translesion Synthesis (TLS) and Homologous Recombination (HR).
- **SJB3-019A** Inhibition: Blocks USP1 catalytic activity.[1] This leads to:
 - Rapid degradation of ID1 (loss of stemness/survival signals).
 - Accumulation of monoubiquitinated PCNA and FANCD2 (replication stress).
 - Synthetic Lethality: In cells with pre-existing DNA repair defects (e.g., BRCA1-/-), this stress becomes unresolvable, triggering apoptosis.

Figure 1: USP1 Signaling & SJB3-019A Intervention



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Caption: **SJB3-019A** inhibits the USP1/UAF1 complex, preventing the deubiquitination of ID1 and PCNA. This forces ID1 degradation and accumulation of replication stress markers.

Compound Management

Proper handling is critical for HTS reproducibility. **SJB3-019A** is hydrophobic.

Parameter	Specification	Notes
Molecular Weight	276.25 g/mol	Small molecule
Solubility (DMSO)	~10–36 mM	Sonicate if precipitation occurs. [2]
Storage (Stock)	-80°C	Avoid freeze/thaw cycles (>3 cycles degrades potency).
HTS Working Solution	1000x in DMSO	Prepare fresh or use acoustic dispensing directly from source.
Aqueous Stability	Low	Do not pre-dilute in aqueous buffer >30 mins before assay.

Protocol A: Biochemical HTS (Ub-Rh110 Cleavage)

This assay measures the ability of **SJB3-019A** to inhibit the cleavage of the fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rh110) by recombinant USP1/UAF1.

Principle: USP1 cleaves the amide bond between Ubiquitin and Rhodamine-110. Free Rh110 is highly fluorescent. **SJB3-019A** reduces fluorescence signal.

Reagents & Buffer Composition

- Enzyme: Recombinant Human USP1/UAF1 complex (Must use complex for stability).
- Substrate: Ubiquitin-Rhodamine 110 (Ub-Rh110).[3][4][5][6]
- Assay Buffer:
 - 50 mM HEPES (pH 7.0)
 - 0.5 mM EDTA
 - 100 mM NaCl[5]
 - 1.0 mM TCEP (Freshly added)

- 0.01% Triton X-100 or Tween-20 (Prevents compound aggregation)
- 0.1 mg/mL BSA (Carrier protein)

Step-by-Step Workflow (384-Well Plate)

- Compound Dispensing:
 - Dispense 20–50 nL of **SJB3-019A** (in DMSO) into black, low-volume 384-well plates using an acoustic liquid handler (e.g., Echo 550).
 - Include DMSO-only wells (Max Signal) and No-Enzyme wells (Min Signal).
- Enzyme Addition:
 - Dilute USP1/UAF1 complex in Assay Buffer to 2x concentration (e.g., 0.5 nM).
 - Dispense 5 μ L of 2x Enzyme into the plate.
 - Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15–30 minutes at Room Temperature (RT). Critical: This allows the inhibitor to bind before substrate competition.
- Substrate Initiation:
 - Dilute Ub-Rh110 in Assay Buffer to 2x concentration (e.g., 200–400 nM).
 - Dispense 5 μ L of 2x Substrate into the plate.
- Detection:
 - Incubate for 30–60 minutes at RT (protect from light).
 - Read Fluorescence Intensity: Ex 485 nm / Em 535 nm.

Data Analysis

- IC50 Calculation: Fit data to a 4-parameter logistic equation.
 - Expected IC50: ~70–100 nM (depending on enzyme/substrate concentrations).

- Z' Factor: Must be > 0.5 for HTS validation.

Protocol B: Phenotypic Synthetic Lethality Screen

This protocol screens for the specific killing of HR-deficient cells (e.g., BRCA1 mutant) compared to Isogenic Wild-Type (WT) cells.

Cell Models

- Target: MDA-MB-436 (BRCA1 mutant) or HCC1937.
- Control: MDA-MB-436 reconstituted with WT BRCA1.

Figure 2: Phenotypic Screening Workflow



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Caption: Workflow for differential viability screening. **SJB3-019A** is added to isogenic cell pairs to determine the therapeutic window.

Step-by-Step Methodology

- Cell Seeding:
 - Harvest cells and dilute to 1,000–2,000 cells/well in 25 μ L media.
 - Plate into white, opaque 384-well tissue culture plates.
 - Incubate overnight (16–24h) at 37°C/5% CO₂ to allow attachment.
- Compound Treatment:
 - Prepare a serial dilution of **SJB3-019A** (e.g., 10 μ M down to 0.1 nM).
 - Add 5 μ L of 6x concentrated compound (or pin-transfer/acoustic dispense directly).

- Final DMSO concentration should be <0.5%.
- Incubation:
 - Incubate for 72 to 96 hours. USP1 inhibition effects are cell-cycle dependent and require multiple cycles to manifest cytotoxicity.
- Readout (Viability):
 - Add CellTiter-Glo (Promega) or equivalent ATP-based reagent (equal volume to media).
 - Shake plate for 2 mins; incubate 10 mins to stabilize signal.
 - Read Luminescence.

Troubleshooting & Validation

Issue	Probable Cause	Solution
High Background (Biochemical)	Substrate degradation	Ensure Ub-Rh110 is stored at -80°C. Do not refreeze.
Low Signal Window	Low Enzyme Activity	USP1 is unstable alone. Ensure USP1/UAF1 complex is used. Add TCEP fresh.
Flat Dose Response (Cellular)	Low Potency	Check cell line ID1 levels.[7] Cells with low ID1 baseline may be resistant.
Precipitation	High Concentration	SJB3-019A can precipitate >50 µM in aqueous media. Keep HTS top dose ≤10 µM.

References

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